molecular formula C23H14BrFO4 B4602464 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one

Cat. No.: B4602464
M. Wt: 453.3 g/mol
InChI Key: MXQCNPGIEBSQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of bromophenyl and fluorophenyl groups attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetic acid and 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-bromophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base such as pyridine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the chromen-2-one core structure.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one
  • 7-[2-(4-methylphenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one
  • 7-[2-(4-nitrophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one

Uniqueness

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one is unique due to the presence of both bromophenyl and fluorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrFO4/c24-17-6-1-15(2-7-17)21(26)13-28-19-10-5-16-11-20(23(27)29-22(16)12-19)14-3-8-18(25)9-4-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQCNPGIEBSQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-fluorophenyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.